molecular formula C15H13N3O3 B13628847 ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13628847
M. Wt: 283.28 g/mol
InChI Key: PVJYDISMVJSWLE-UHFFFAOYSA-N
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Description

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . The highest yields are achieved using tetrazole-1-acetic acid as a ligand .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives .

Scientific Research Applications

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)11-7-9-8-5-3-4-6-10(8)17-12(9)13(18-11)14(16)19/h3-7,17H,2H2,1H3,(H2,16,19)

InChI Key

PVJYDISMVJSWLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(=O)N

Origin of Product

United States

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